

Part 1: BI-167107 - A High-Affinity β 2-Adrenergic Receptor Agonist

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Compound of Interest

Compound Name: BI-167107

Cat. No.: B606075

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BI-167107 is a potent and long-acting full agonist of the β 2-adrenergic receptor (β 2AR).[1][2][3] Its development was part of a campaign to identify third-generation β 2-agonists.[2][3] A key characteristic of **BI-167107** is its high affinity and slow dissociation from the receptor, which made it an invaluable tool for the structural elucidation of the active state of the β 2AR and its complex with G-proteins.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological profile of **BI-167107**.

Table 1: In Vitro Activity of **BI-167107** at the Human β 2-Adrenergic Receptor

Parameter	Value	Reference
Kd (dissociation constant)	84 pM	
Bmax	2238 nM	
EC50 (cAMP accumulation)	0.05 nM	
t1/2 (dissociation half-life)	30 hours	
koff (dissociation rate)	0.0013 \pm 0.0001 sec ⁻¹	

Table 2: Selectivity Profile of **BI-167107**

BI-167107 is not a selective β 2AR agonist and exhibits activity at other receptors.

Target	Activity	IC50	Reference
β 1-adrenergic receptor (human)	Agonist	3.2 nM	
α 1A-adrenergic receptor (human)	Antagonist	32 nM	
5-HT1B	Antagonist	0.25 μ M	
5-HT1A (human)	Agonist	1.4 μ M	
5-HT transporter (human)	Antagonist	6.1 μ M	
D2S (human)	Agonist	5.9 μ M	
μ (MOP) (human)	Agonist	6.5 μ M	
Dopamine transporter (human)	Antagonist	7.2 μ M	

Experimental Protocols

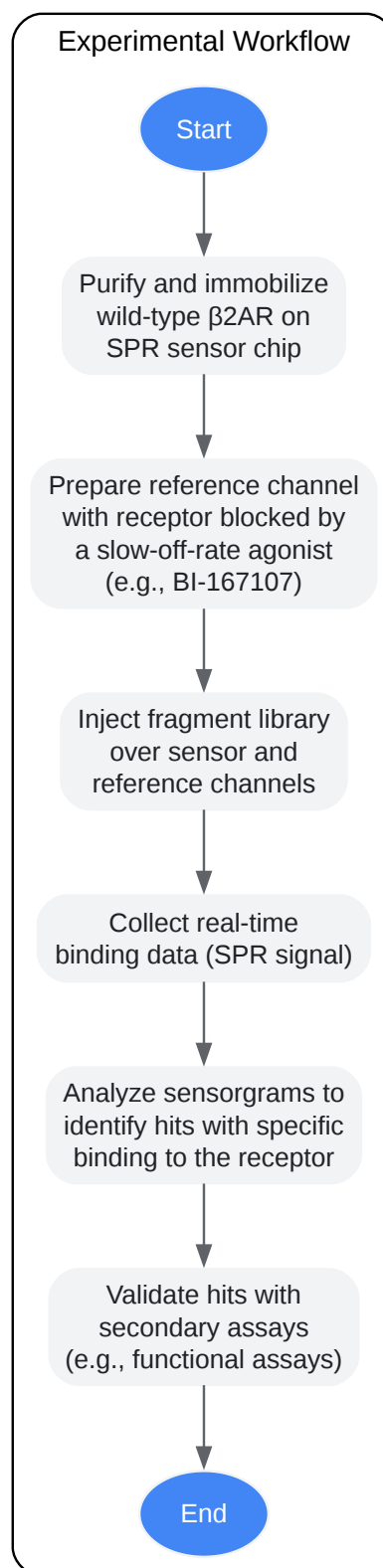
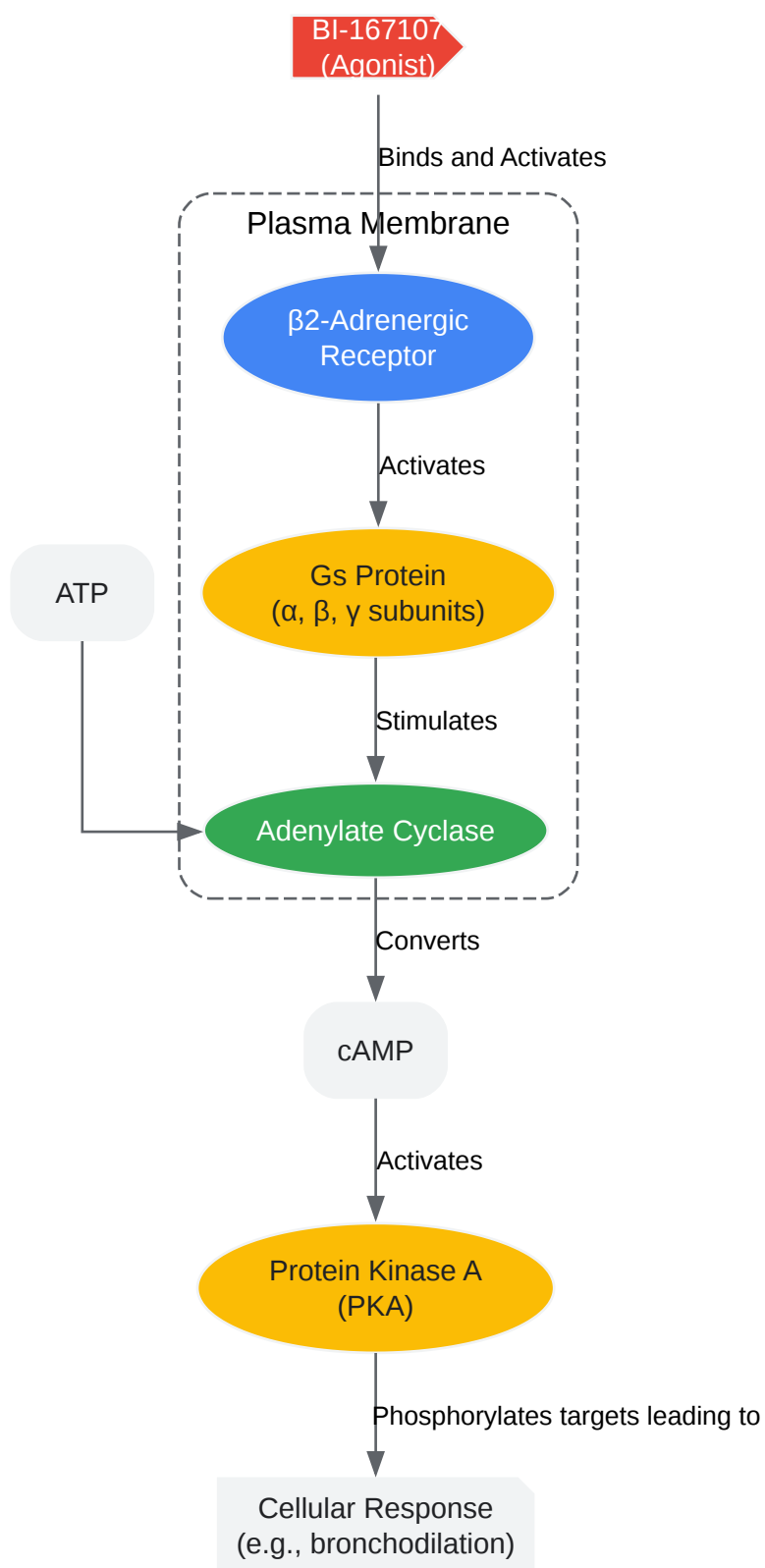
Detailed experimental protocols were not fully provided in the search results, but the principles of the key assays can be described as follows:

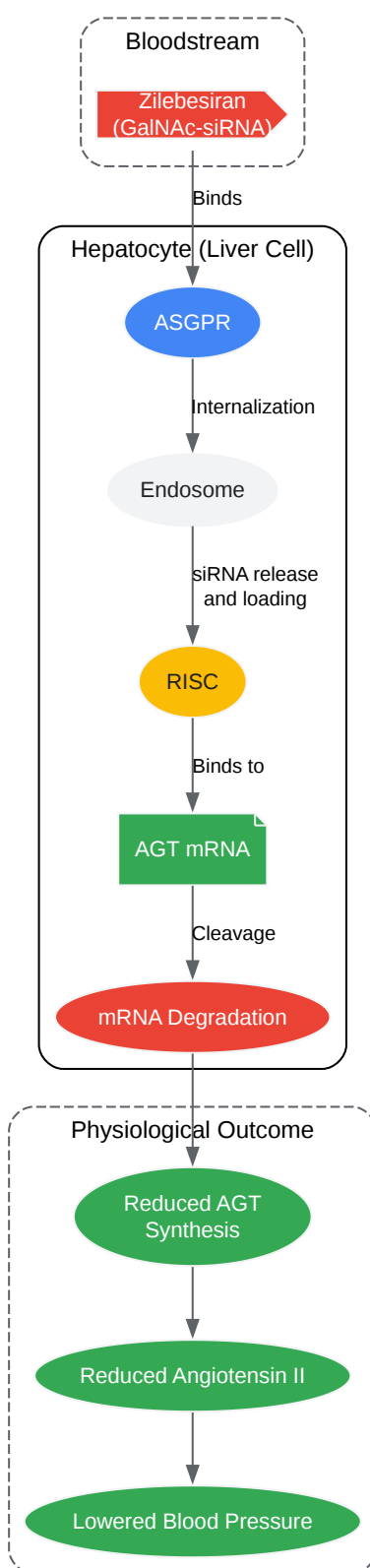
- Radioligand Binding Assays:** These assays were likely used to determine the binding affinity (K_d) and maximum binding capacity (B_{max}) of **BI-167107** for the β 2AR. The protocol would typically involve incubating cell membranes expressing the receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (**BI-167107**). The amount of bound radioactivity is then measured to determine the displacement of the radioligand by the test compound, from which the IC_{50} and subsequently the K_i or K_d can be calculated.
- cAMP Accumulation Assays:** To determine the functional activity (EC_{50}) of **BI-167107** as a β 2AR agonist, a cyclic adenosine monophosphate (cAMP) accumulation assay would be performed. This involves treating cells expressing the β 2AR with varying concentrations of

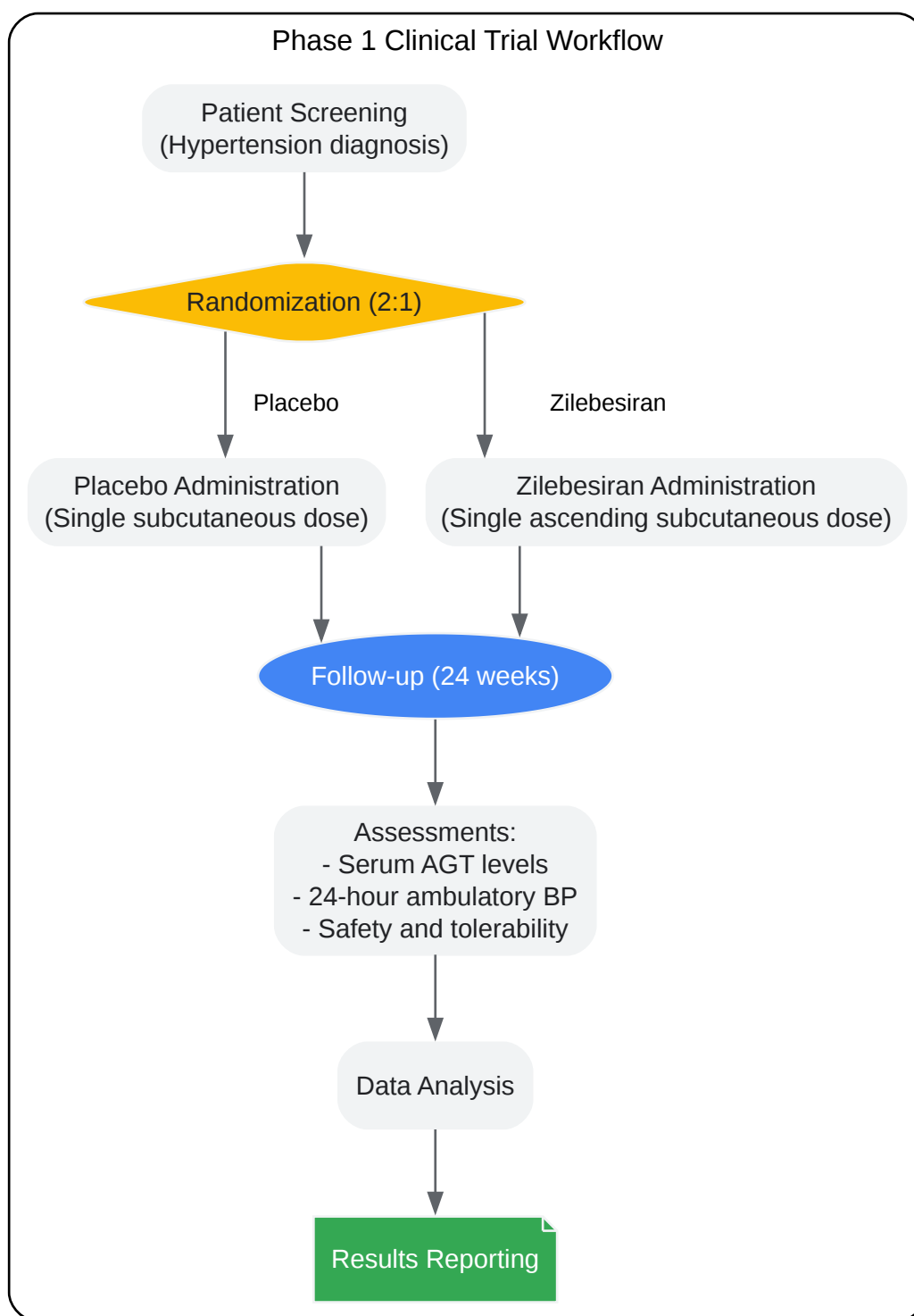
BI-167107. Since the β 2AR is a Gs-coupled receptor, its activation leads to an increase in intracellular cAMP. The amount of cAMP produced is then quantified using methods like ELISA or fluorescence-based assays.

- Surface Plasmon Resonance (SPR): This biophysical technique was used for fragment screening against the wild-type β 2AR. The protocol involves immobilizing the purified receptor on a sensor chip. A solution containing the fragment or compound of interest (like **BI-167107**) is then flowed over the chip surface. The binding of the compound to the receptor causes a change in the refractive index at the surface, which is detected in real-time, allowing for the determination of association (k_{on}) and dissociation (k_{off}) rates.

Visualizations







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References

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- To cite this document: BenchChem. [Part 1: BI-167107 - A High-Affinity β 2-Adrenergic Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b606075#bi-167107-discovery-and-development\]](https://www.benchchem.com/product/b606075#bi-167107-discovery-and-development)

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